molecular formula C19H15NO B7780279 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

Cat. No.: B7780279
M. Wt: 273.3 g/mol
InChI Key: POPUVAKNDCSCDH-UHFFFAOYSA-N
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Description

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is an organic compound that features a fluorenol core substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol typically involves the reaction of fluorenone with pyridin-4-ylmethanol under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the nucleophilic addition of pyridin-4-ylmethanol to fluorenone, followed by reduction to yield the desired fluorenol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives.

    Substitution: Various substituted fluorenol derivatives depending on the reagents used.

Scientific Research Applications

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Pyridin-2-ylmethyl)-9H-fluoren-9-ol
  • 9-(Pyridin-3-ylmethyl)-9H-fluoren-9-ol
  • 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-one

Uniqueness

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions and overall efficacy in various applications.

Properties

IUPAC Name

9-(pyridin-4-ylmethyl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPUVAKNDCSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By substituting 9-(4-pyridinylmethyl)-9H-fluorene in Prep 3, the corresponding carbinol was obtained.
Name
9-(4-pyridinylmethyl)-9H-fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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